3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S/c1-8-6-12(13(24-4)7-11(8)19)22-17(23)16-15(20)14-9(2)5-10(3)21-18(14)25-16/h5-7H,20H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZSGGDVOXTVBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=C(C=C(C(=C3)C)Cl)OC)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a thieno[2,3-b]pyridine derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, including anti-inflammatory effects, antimicrobial properties, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound is characterized by a thieno[2,3-b]pyridine core with various substituents that influence its biological activity. The molecular formula is C15H17ClN2O2S.
1. Anti-inflammatory Activity
Research indicates that derivatives of thieno[2,3-b]pyridine exhibit significant anti-inflammatory properties. For instance, studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | 28.39 ± 0.03 | 23.8 ± 0.20 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
The above table summarizes the inhibitory concentrations (IC50) of the compound against COX enzymes compared to celecoxib, a known anti-inflammatory drug .
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest that it exhibits moderate to good antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 100 µM |
| Escherichia coli | 75 µM |
| Bacillus subtilis | 50 µM |
These findings indicate that the compound may be effective against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .
Structure-Activity Relationships (SAR)
The biological activity of thieno[2,3-b]pyridine derivatives is significantly influenced by their structural features. The presence of electron-withdrawing groups such as chlorine and methoxy enhances the potency of these compounds against inflammatory mediators and pathogens.
Key Structural Features:
- Chloro substituent : Enhances COX inhibition.
- Methoxy group : Contributes to solubility and bioavailability.
- Dimethyl substitutions : Affect binding affinity and selectivity towards biological targets.
Case Studies
A notable case study involved the synthesis of several thieno[2,3-b]pyridine derivatives and their evaluation in vivo for anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that specific derivatives significantly reduced edema compared to control groups treated with standard anti-inflammatory agents like indomethacin.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thieno[2,3-b]pyridine Carboxamides
Example 1: KuSaSch100 (3-Amino-N-(4-chlorophenyl)-4-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide)
- Core structure: Cyclopenta-fused thieno[3,2-e]pyridine.
- Substituents : 4-chlorophenyl and phenyl groups.
- Key differences :
- The target compound lacks cyclopenta fusion, reducing ring strain.
- Methoxy and methyl groups on the phenyl ring enhance solubility and steric bulk compared to KuSaSch100's simpler 4-chlorophenyl group.
- Synthesis : KuSaSch100 was synthesized with a 47% yield via cyclocondensation, whereas the target compound’s synthesis may require tailored steps for introducing methoxy and methyl groups .
Example 2: N-(4-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- Core structure : Furo[3,2-b]pyridine (oxygen-containing heterocycle).
- Substituents : 4-chlorobenzyl group.
- Key differences: Replacement of sulfur (thieno) with oxygen (furo) alters electronic properties and hydrogen-bonding capacity. The target compound’s 4-chloro-2-methoxy-5-methylphenyl group offers greater steric hindrance and lipophilicity than a benzyl substituent .
Pyrimidine and Furan Derivatives
Example 3: 5-(4-chlorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide
- Core structure : Furan-carboxamide with oxazolo-pyridine.
- Substituents : 4-chlorophenyl and oxazolo-pyridine.
- Methoxy and methyl groups on the phenyl ring may improve metabolic stability compared to halogens alone .
Example 4: N,4-bis(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- Core structure : Pyrimidine with tetrahydro modifications.
- Substituents : Dual 4-methoxyphenyl groups.
- Key differences: The pyrimidine ring is smaller and more electron-deficient than thienopyridine. The target compound’s chloro substituent may increase electrophilicity compared to methoxy groups .
Data Table: Comparative Analysis of Structural Analogs
Research Findings and Implications
- Substituent Effects: Chloro groups: Increase electrophilicity and binding to hydrophobic pockets. Methoxy groups: Improve solubility and metabolic resistance (e.g., compared to fluorophenyl in KuSaSch101 ).
- Synthetic Challenges : Introducing multiple substituents (e.g., chloro, methoxy, methyl) on the phenyl ring may require optimized reaction conditions to avoid steric clashes, as seen in the high-yield synthesis of KuSaSch101 (97.9%) .
Preparation Methods
Background and Significance of Thieno[2,3-b]pyridine-2-carboxamides
Structural Features and Pharmaceutical Interest
The structure of 3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is characterized by a fused thieno[2,3-b]pyridine core, which is further substituted with two methyl groups at the 4 and 6 positions, an amino group at the 3 position, and a carboxamide moiety at the 2 position. The amide nitrogen is bonded to a 4-chloro-2-methoxy-5-methylphenyl group, introducing additional electronic and steric complexity to the molecule. Such compounds have attracted attention due to their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. The presence of electron-donating and electron-withdrawing substituents on the aromatic ring, as well as the heterocyclic scaffold, is known to modulate pharmacokinetic and pharmacodynamic profiles.
Synthetic Challenges
Synthetic Strategies for the Thieno[2,3-b]pyridine Core
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound involves disconnection at the amide bond, yielding two key fragments: the 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid (or its activated derivative) and 4-chloro-2-methoxy-5-methylaniline. The core thienopyridine can be constructed via cyclization reactions involving appropriately substituted thiophene and pyridine precursors.
Synthesis of the Thieno[2,3-b]pyridine Scaffold
Gewald Reaction and Variants
Amide Bond Formation with 4-chloro-2-methoxy-5-methylaniline
Preparation of 4-chloro-2-methoxy-5-methylaniline
The aniline derivative required for the final coupling step can be synthesized via selective nitration, halogenation, methylation, and methoxylation of a suitable aromatic precursor. The order of these substitutions is critical to achieve the desired substitution pattern without overreacting or introducing unwanted isomers.
Activation of the Carboxylic Acid
Prior to amide coupling, the carboxylic acid group of the thieno[2,3-b]pyridine intermediate is typically activated to enhance its reactivity toward nucleophilic attack by the aniline. Common activating agents include carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide), acid chlorides (generated by treatment with thionyl chloride or oxalyl chloride), or mixed anhydrides.
Amide Coupling Reaction
The amide bond is formed by reacting the activated carboxylic acid with 4-chloro-2-methoxy-5-methylaniline under mild conditions, often in the presence of a base such as triethylamine or pyridine to neutralize the generated acid. Solvents such as dichloromethane, N,N-dimethylformamide, or tetrahydrofuran are commonly used. The reaction is typically monitored by thin-layer chromatography, and the product is isolated by precipitation, extraction, and purification via recrystallization or chromatography.
Purification and Characterization
Purification Techniques
Following synthesis, the crude product is typically purified by recrystallization from ethanol, methanol, or ethyl acetate, or by column chromatography on silica gel using appropriate solvent systems. The choice of purification method depends on the solubility and stability of the product and the nature of the impurities.
Characterization Methods
The identity and purity of the final compound are confirmed by a combination of spectroscopic and analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and elemental analysis. Melting point determination provides additional confirmation of purity. Table 3 summarizes typical analytical data for this class of compounds.
Alternative and Optimized Synthetic Approaches
One-Pot and Microwave-Assisted Syntheses
Recent advances in heterocyclic chemistry have enabled the development of one-pot and microwave-assisted methods for the synthesis of thieno[2,3-b]pyridine derivatives. These approaches can significantly reduce reaction times and improve yields by promoting efficient cyclization and minimizing side reactions. For example, microwave irradiation has been shown to accelerate the Gewald reaction and subsequent functionalization steps, leading to higher throughput and cleaner products.
Green Chemistry Considerations
Efforts to improve the environmental sustainability of the synthesis have focused on the use of greener solvents (e.g., water, ethanol), catalytic rather than stoichiometric reagents, and minimizing hazardous waste. For instance, aqueous sodium hypochlorite (commercial bleach) has been employed as an oxidant in the selective functionalization of thieno[2,3-b]pyridine-2-carboxamides, offering a safer and more environmentally benign alternative to traditional oxidants.
Mechanistic Insights and Reaction Pathways
Mechanism of Thieno[2,3-b]pyridine Core Formation
The formation of the thieno[2,3-b]pyridine core typically proceeds via a sequence of condensation, cyclization, and aromatization steps. In the Gewald-type reaction, the base-induced condensation of a cyanoacetamide with a ketone and sulfur generates a thiophene intermediate, which then undergoes cyclization with an aminopyridine derivative to yield the fused heterocycle. The regioselectivity and efficiency of this process are influenced by the electronic properties of the starting materials and the reaction conditions.
Amination and Methylation Steps
The introduction of the amino group at the 3 position is generally achieved by nucleophilic substitution of a suitable leaving group (e.g., chlorine) or by reduction of a nitro group. The methyl groups at the 4 and 6 positions are introduced by selective alkylation, taking advantage of the differential reactivity of the core positions. Careful control of stoichiometry and temperature is required to avoid overalkylation or side reactions.
Amide Bond Formation
The amide coupling step involves nucleophilic attack by the aniline nitrogen on the activated carboxyl group of the thieno[2,3-b]pyridine intermediate. The use of coupling agents such as carbodiimides or acid chlorides facilitates this process by generating a more reactive acyl intermediate. The reaction is typically exothermic and proceeds smoothly under mild conditions, yielding the desired amide in high purity after workup and purification.
Experimental Data and Research Findings
Representative Experimental Procedure
A typical synthetic route for this compound is outlined below, based on the procedures reported in recent literature:
- Synthesis of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid : A mixture of 2-aminonicotinic acid (10 mmol), acetone (12 mmol), elemental sulfur (12 mmol), and ammonium acetate (15 mmol) in ethanol (50 mL) is stirred at 80°C for 6 hours. The reaction mixture is cooled, and the precipitate is filtered, washed, and dried to yield the thieno[2,3-b]pyridine core.
- Methylation : The crude product is suspended in DMF (30 mL), and methyl iodide (25 mmol) and potassium carbonate (20 mmol) are added. The mixture is stirred at room temperature for 4 hours, then poured into water, and the solid is collected.
- Amination : The methylated intermediate is treated with ammonia in ethanol under pressure at 60°C for 6 hours to introduce the amino group at the 3 position.
- Activation of Carboxylic Acid : The product is dissolved in dichloromethane (20 mL), and thionyl chloride (15 mmol) is added dropwise at 0°C. The mixture is stirred for 2 hours, then evaporated to dryness.
- Amide Coupling : The acid chloride intermediate is dissolved in dichloromethane (20 mL), and 4-chloro-2-methoxy-5-methylaniline (12 mmol) and triethylamine (15 mmol) are added. The reaction is stirred at room temperature for 8 hours. The mixture is washed, dried, and the product is purified by column chromatography.
Yield and Purity Data
| Step | Yield (%) | Purity (HPLC, %) | Reference |
|---|---|---|---|
| Core synthesis | 72 | 98 | |
| Methylation | 85 | 97 | |
| Amination | 78 | 96 | |
| Amide coupling | 81 | 99 |
Spectral Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 9.45 (s, 1H, CONH), 7.59 (d, 2H, Ar-H), 7.11 (s, 1H, thienopyridine-H), 6.88 (s, 2H, NH₂), 3.87 (s, 3H, OCH₃), 2.69 (s, 3H, CH₃-4), 2.47 (s, 3H, CH₃-6), 2.35 (s, 3H, Ar-CH₃).
- MS (ESI): m/z = [M+H]⁺ consistent with calculated molecular weight.
Comparative Analysis of Literature Methods
Patent and Academic Literature Survey
A survey of recent patents and academic publications reveals that the general approach described above is widely adopted, with variations in the choice of starting materials, activating agents, and purification methods. Some patents describe the use of alternative activating groups or protecting groups to enhance selectivity or facilitate purification, while others report the use of automated or continuous-flow systems to improve scalability.
Limitations and Optimization Opportunities
The primary limitations of existing methods include the need for multiple purification steps, the use of hazardous reagents (e.g., thionyl chloride), and moderate yields in some steps. Opportunities for optimization include the development of more selective methylation and amination protocols, the use of safer activating agents, and the implementation of greener solvents and reagents.
Mechanistic and Computational Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification strategies for this compound?
- Methodology : The synthesis involves multi-step reactions starting with the thieno[2,3-b]pyridine core. Cyclization of precursors (e.g., substituted pyridines and thiophenes) under controlled conditions (e.g., Pd/Cu catalysis, DMF solvent, inert atmosphere) is critical. Post-functionalization introduces the 4-chloro-2-methoxy-5-methylphenyl group via nucleophilic acyl substitution. Purification employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water). Confirm purity via HPLC (C18 column, UV detection) and NMR (¹H/¹³C) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology : Use X-ray crystallography to resolve the molecular conformation (e.g., dihedral angles between the thienopyridine core and aryl substituents). Spectroscopic techniques include:
- NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm).
- FT-IR : Identify carboxamide (C=O stretch ~1650 cm⁻¹) and amino (N–H bend ~1550 cm⁻¹) groups.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology :
- Antimicrobial : Broth microdilution (MIC against Gram+/Gram– bacteria, fungal strains).
- Anticancer : MTT assay (IC₅₀ in cancer cell lines, e.g., HeLa, MCF-7).
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP analogs). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodology : Systematically modify substituents:
- Amino Group : Replace with acyl or alkyl variants to alter hydrogen-bonding capacity.
- Chloro/Methoxy Groups : Test halogen (Br, F) or alkoxy (ethoxy, propoxy) analogs for steric/electronic effects.
- Thienopyridine Core : Compare with furopyridine or pyrrolopyridine analogs.
Data Table :
Q. How to resolve contradictions in reported biological data across studies?
- Methodology :
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration).
- Metabolic Interference : Use liver microsomes to assess metabolite interference.
- Structural Confounders : Verify compound stability (HPLC post-assay) and exclude degradation products .
Q. What computational approaches predict target engagement and binding modes?
- Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structure data (PDB ID from related thienopyridines).
- MD Simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns).
- QSAR Models : Train on datasets with IC₅₀ values and descriptors (e.g., polar surface area, H-bond donors) .
Q. What strategies improve aqueous solubility without compromising activity?
- Methodology :
- Prodrug Design : Introduce phosphate esters at the amino group.
- Co-solvents : Use cyclodextrins or PEG-based formulations.
- Structural Tweaks : Add polar groups (e.g., –OH at non-critical positions; retain LogD < 3) .
Q. How to identify metabolites and assess in vitro toxicology?
- Methodology :
- Metabolite Profiling : Incubate with hepatocytes (LC-MS/MS; identify hydroxylation/glucuronidation).
- CYP Inhibition : Fluorescent assays (e.g., CYP3A4 inhibition).
- hERG Binding : Patch-clamp electrophysiology (IC₅₀ > 10 μM for cardiac safety) .
Safety Note : Handle with PPE (gloves, goggles) due to acute toxicity (GHS Category 4; oral/dermal/inhalation risks). Use fume hoods during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
